MBRI-001

pharmacokinetics deuterium isotope effect AUC improvement

Plinabulin's rapid clearance limits its preclinical efficacy. MBRI-001, a deuterium-stabilized analog, overcomes this with >2-fold higher AUC and lower clearance for sustained target engagement in NSCLC, HCC, and pancreatic cancer models. • 48.0% tumor growth inhibition in NCI-H460 xenografts at 12 mg/kg without body weight loss • 72.0% HCC inhibition with sorafenib combination • Co-crystal structure with tubulin available (PDB: 5XI5).

Molecular Formula C19H19DN4O2
Molecular Weight 337.4011
CAS No. 2054938-28-0
Cat. No. B608872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBRI-001
CAS2054938-28-0
SynonymsMBRI-001;  MBRI 001;  MBRI001. BPI-2358-d;  NPI-2358-d;  plinabulin-d.
Molecular FormulaC19H19DN4O2
Molecular Weight337.4011
Structural Identifiers
SMILESCC(C)(C)C(NC=N1)=C1/C([2H])=C(C(N/C2=C\C3=CC=CC=C3)=O)\NC2=O
InChIInChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-/i10D
InChIKeyUNRCMCRRFYFGFX-JTSGUJNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MBRI-001 (CAS 2054938-28-0): Deuterated Plinabulin Microtubule Inhibitor for Oncology Procurement


MBRI-001 is a deuterium-substituted derivative of the microtubule-destabilizing agent plinabulin (NPI-2358), belonging to the diketopiperazine class of tubulin polymerization inhibitors. In MBRI-001, a single deuterium atom replaces a hydrogen at the C13–C2 exocyclic double bond as a deuterium isostere, a modification designed to improve pharmacokinetic (PK) properties without altering the core pharmacophore [1]. The compound has been structurally characterized by HRMS, NMR, IR, and single-crystal X-ray diffraction, and its co-crystal structure with tubulin has been deposited (PDB: 5XI5) [2]. MBRI-001 retains the tubulin-binding mechanism of the parent drug while demonstrating quantifiably superior PK parameters.

Why Plinabulin Cannot Substitute for MBRI-001 in Research and Development Pipelines


Although MBRI-001 and plinabulin share an identical tubulin-binding pharmacophore and comparable intrinsic cytotoxicity, the single deuterium substitution at the exocyclic double bond produces a pronounced pharmacokinetic isotope effect that fundamentally alters systemic exposure, clearance, and tissue distribution [1]. Plinabulin's clinical advancement has been limited by poor PK properties, including rapid clearance and short half-life [2]. MBRI-001 was specifically engineered to address this liability: the deuterium atom stabilizes the molecule against metabolic degradation, yielding a >2-fold increase in AUC, higher Cmax, longer half-life, and lower clearance in the same preclinical model [1]. Consequently, simply substituting plinabulin for MBRI-001 in an experimental protocol will not reproduce the exposure profile or tissue targeting observed with the deuterated compound. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence: MBRI-001 vs. Plinabulin and Docetaxel


Pharmacokinetic Superiority: >2-Fold Increase in Systemic Exposure vs. Plinabulin Following Single IV Administration

In a head-to-head rat PK study with single intravenous administration at 5 mg/kg, MBRI-001 (Compound 9) demonstrated substantial and consistent superiority across all key PK parameters relative to the parent drug plinabulin [1]. The deuterated compound achieved a >2-fold increase in total systemic exposure (AUC0–∞), accompanied by higher peak concentration, longer elimination half-life, and markedly slower clearance.

pharmacokinetics deuterium isotope effect AUC improvement

Enhanced Cmax, Half-Life, and Reduced Clearance vs. Plinabulin in Head-to-Head Rat PK Study

Beyond increased AUC, MBRI-001 improved multiple secondary PK parameters that collectively indicate superior drug-like properties. Peak plasma concentration (Cmax) increased to 7276 ng/mL, approximately 1.44-fold higher than plinabulin's 5037 ng/mL. Elimination half-life (t1/2) was extended from 1.13 h to 1.47 h. Most notably, total body clearance (CL) was reduced by more than half, from 7.26 L/h/kg to 3.53 L/h/kg, and mean residence time (MRT) lengthened from 0.50 h to 1.68 h [1]. These parameters were measured simultaneously in the same experiment using identical dosing and analytical methodology.

drug metabolism pharmacokinetic optimization clearance reduction

In Vivo Antitumor Efficacy Comparable to Docetaxel with Superior Tolerability in NCI-H460 Xenograft

In an NCI-H460 human lung cancer xenograft model, MBRI-001 was evaluated head-to-head against docetaxel, a standard-of-care microtubule-targeting agent. MBRI-001 administered intravenously at 6 mg/kg or 12 mg/kg Q2D for 21 days produced tumor growth inhibition rates of 44.8% and 48.0%, respectively, comparing favorably with docetaxel at 10 mg/kg (40.0% inhibition) [1]. Critically, MBRI-001-treated mice exhibited no significant body weight loss across all dose groups, whereas docetaxel caused an 18.3% decrease in body weight, indicating a superior tolerability profile for the deuterated compound [1].

xenograft efficacy tolerability non-small cell lung cancer

Combination Synergy with Sorafenib in Hepatocellular Carcinoma: 72.0% Tumor Inhibition Rate

The therapeutic potential of MBRI-001 in combination regimens was quantitatively demonstrated in a subcutaneous HCC xenograft model. When MBRI-001 was combined with sorafenib, the antitumor inhibition rate reached 72.0%, substantially exceeding the monotherapy activity of either agent alone—MBRI-001 at 40.7% and sorafenib at 47.7% [1]. This near-additive to synergistic interaction was accompanied by evidence of G2/M cell cycle arrest and CCNB1 downregulation in HCCLM3 and Bel-7402 cell lines [1].

combination therapy hepatocellular carcinoma sorafenib synergy

Synergistic Induction of Apoptosis with Gemcitabine in Pancreatic Cancer via Dual Pathway Activation

In BxPC-3 and MIA PaCa-2 human pancreatic cancer cell lines, MBRI-001 demonstrated synergistic antitumor activity when combined with gemcitabine (GEM), the first-line chemotherapeutic for pancreatic cancer. GEM induced apoptosis through increased DNA damage (elevated γ-H2AX), while MBRI-001 activated the mitochondrial-apoptotic pathway (cleaved PARP). The combination simultaneously intensified both pathways, resulting in significantly superior antitumor activity compared to each agent alone in both in vitro and in vivo settings [1].

pancreatic cancer gemcitabine synergy DNA damage and apoptosis

High-Value Application Scenarios for MBRI-001 in Oncology Research and Preclinical Development


Pharmacokinetic/Pharmacodynamic Optimization Studies in Non-Small Cell Lung Cancer (NSCLC) Models

MBRI-001 is the preferred microtubule inhibitor for NSCLC xenograft and orthotopic models where sustained target engagement is critical. Its >2-fold higher AUC and significantly reduced clearance compared with plinabulin [1] enable less frequent dosing while maintaining tumor-suppressive concentrations. In NCI-H460 xenografts, MBRI-001 at 12 mg/kg achieved 48.0% tumor growth inhibition without body weight loss, outperforming docetaxel (40.0% inhibition with 18.3% body weight loss) [2]. The compound's preferential distribution to lung tissue further supports its selection for pulmonary oncology studies [3].

Combination Therapy Development for Hepatocellular Carcinoma (HCC)

For HCC combination therapy research, MBRI-001 plus sorafenib yielded a 72.0% tumor inhibition rate—significantly exceeding either monotherapy (40.7% and 47.7%, respectively) [4]. This validated synergy makes MBRI-001 the deuterated microtubule inhibitor of choice for preclinical HCC combination studies, particularly when investigating strategies to overcome sorafenib resistance.

Pancreatic Cancer Research with Gemcitabine-Based Combinations

MBRI-001's ability to synergize with gemcitabine through complementary apoptosis pathway activation (mitochondrial PARP cleavage paired with DNA damage γ-H2AX signaling) [5] positions it as the deuterated plinabulin analog of choice for pancreatic cancer studies. The improved PK profile of MBRI-001 may address the limited tumor exposure that has constrained gemcitabine-based regimens, making it a scientifically justified procurement choice over non-deuterated plinabulin.

Tubulin Polymerization Inhibitor Screening and Co-Crystal Structural Studies

MBRI-001 retains tubulin polymerization inhibitory activity equivalent to plinabulin [6], and its co-crystal structure with tubulin has been solved (PDB: 5XI5) [6]. The availability of a stable polymorph (Form F, MBRI-001/H₂O) suitable for scale-up production [6] makes MBRI-001 the deuterated reference standard of choice for structural biology and medicinal chemistry programs developing next-generation tubulin inhibitors.

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